N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazole ring fused with an imidazole ring, and substituted with phenyl and difluorophenyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. For instance, the reaction of 2-aminothiazole with 2,4-difluorobenzaldehyde under acidic conditions can yield the desired intermediate, which is then subjected to further reactions to introduce the carboxamide group and other substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave irradiation can facilitate the cyclization and condensation steps, reducing the overall reaction time and improving the efficiency of the process . Additionally, the use of green chemistry principles, such as solvent-free conditions and catalyst-free reactions, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit key enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other similar compounds, such as:
3-methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Similar structure but different substitution pattern, leading to variations in biological activity.
3-methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole: Additional fluorine atoms can enhance certain properties, such as thermal stability and photoluminescence.
The uniqueness of N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C19H13F2N3OS |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C19H13F2N3OS/c1-11-17(18(25)22-15-8-7-13(20)9-14(15)21)26-19-23-16(10-24(11)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,25) |
InChI Key |
QRDZFCRSHJSFEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
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